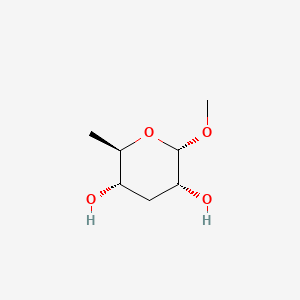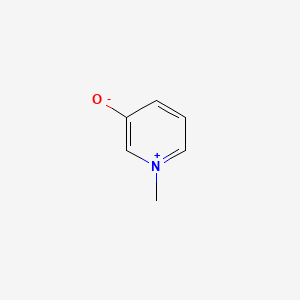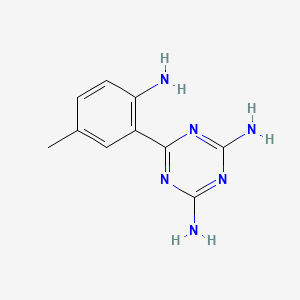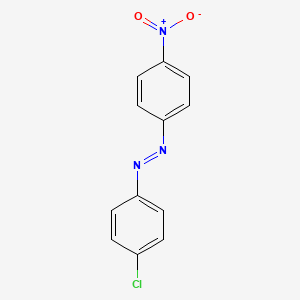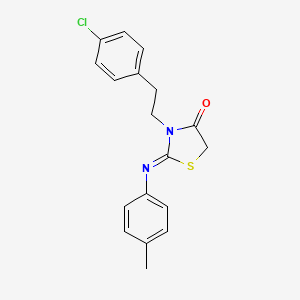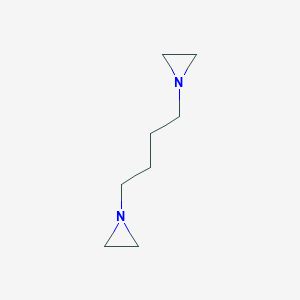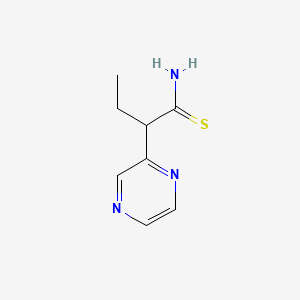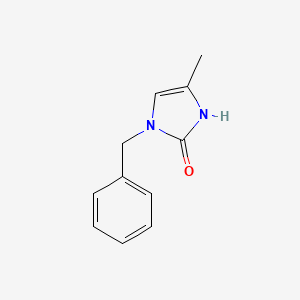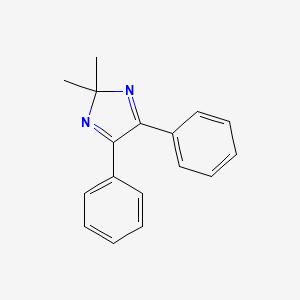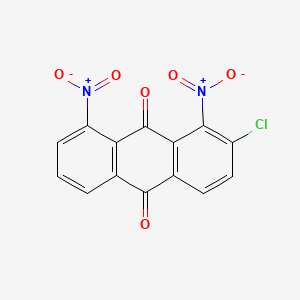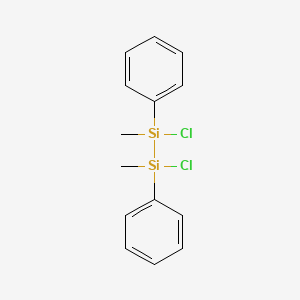
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane is an organosilicon compound characterized by the presence of silicon atoms bonded to chlorine, methyl, and phenyl groups
Vorbereitungsmethoden
The synthesis of 1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane typically involves the reaction of chlorosilanes with organolithium or Grignard reagents. One common method includes the reaction of dichlorodimethylsilane with phenylmagnesium bromide under controlled conditions to yield the desired disilane compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Oxidation and Reduction: The silicon atoms can participate in oxidation-reduction reactions, altering the oxidation state of the silicon centers.
Coupling Reactions: The compound can undergo coupling reactions with other organosilicon compounds, forming larger silicon-containing structures.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and materials.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: The compound is utilized in the production of specialty polymers and as a cross-linking agent in silicone-based materials.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane involves its ability to form stable bonds with various organic and inorganic molecules. The silicon atoms can interact with molecular targets through covalent bonding, influencing the reactivity and stability of the compound. The pathways involved in its reactions are typically governed by the electronic and steric properties of the substituents attached to the silicon centers.
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane can be compared with other similar compounds, such as:
1,2-Dichloro-1,1,2,2-tetramethyldisilane: This compound has similar reactivity but lacks the phenyl groups, which can influence its chemical behavior.
1,2-Dichloroethane: While structurally different, it shares some reactivity patterns due to the presence of chlorine atoms.
1,1-Dichloro-2,2-dimethylcyclopropane: Another chlorinated compound with distinct structural features and reactivity.
Eigenschaften
CAS-Nummer |
29442-41-9 |
|---|---|
Molekularformel |
C14H16Cl2Si2 |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
chloro-(chloro-methyl-phenylsilyl)-methyl-phenylsilane |
InChI |
InChI=1S/C14H16Cl2Si2/c1-17(15,13-9-5-3-6-10-13)18(2,16)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI-Schlüssel |
HHRQHEVSQICRND-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C1=CC=CC=C1)([Si](C)(C2=CC=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)
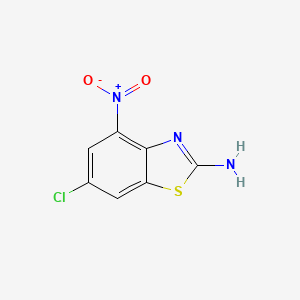
![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
